17alpha-Trenbolone

Beschreibung

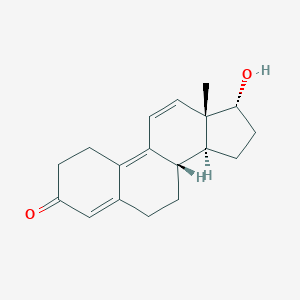

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8S,13S,14S,17R)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHHPFQKXOUFFV-XDNAFOTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872854 | |

| Record name | 17alpha-Trenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80657-17-6 | |

| Record name | 17α-Trenbolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80657-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Trenbolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080657176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17alpha-Trenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.ALPHA.-TRENBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7IGB634GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

17alpha-Trenbolone CAS number and molecular weight

Technical Monograph: 17 -Trenbolone

Chemical Identity, Analytical Profile, and Environmental Significance [1]

Part 1: Chemical Identity & Physicochemical Properties[1][2]

17

Table 1: Physicochemical Profile

| Property | Data |

| Common Name | 17 |

| Synonyms | Epitrenbolone; (17 |

| CAS Registry Number | 80657-17-6 |

| Molecular Weight | 270.37 g/mol |

| Molecular Formula | C |

| Exact Mass | 270.1620 |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in organic solvents (methanol, acetonitrile, DMSO); low solubility in water |

| Stereochemistry | 17 |

Part 2: Synthesis & Metabolic Pathway[1][2]

The formation of 17

Mechanism of Action

-

Administration: Trenbolone Acetate (TBA) is implanted subcutaneously.[1][2][3]

-

Hydrolysis: Blood esterases rapidly hydrolyze TBA into 17

-Trenbolone (the active anabolic agent).[1][2] -

Epimerization: In the bovine liver, 17

-Trenbolone is oxidized to Trendione (17-keto-trenbolone) and subsequently reduced to 17 -

Excretion: Approximately 95% of the detected metabolites in cattle urine are the 17

-isomer, largely in conjugated forms (glucuronides/sulfates).[1][2]

Environmental Reversion (The "Lazarus Effect")

Once excreted into soil or water, microbial activity can reverse this pathway.[1][2] The relatively stable 17

Diagram 1: Metabolic and Environmental Interconversion

Caption: The metabolic pathway from Trenbolone Acetate to 17

Part 3: Analytical Methodologies

Accurate quantification of 17

Protocol: LC-MS/MS Quantification in Water Matrices

1. Sample Preparation (Solid Phase Extraction)

-

Conditioning: Condition Oasis HLB (or C18) cartridges with 5 mL methanol followed by 5 mL HPLC-grade water.

-

Loading: Load 500 mL of filtered water sample (pH adjusted to 7.0) at a flow rate of 5–10 mL/min.[1][2]

-

Washing: Wash with 5 mL of 5% methanol in water to remove polar interferences.[2]

-

Elution: Elute analytes with 2 x 3 mL of 100% methanol.

-

Concentration: Evaporate eluate to dryness under nitrogen stream and reconstitute in 200

L of mobile phase (50:50 MeOH:H

2. Chromatographic Separation

-

Column: Phenomenex Gemini-NX C18 (150 mm x 2.0 mm, 3

m) or equivalent.[1][2][4] -

Mobile Phase B: 0.1% Formic acid in Acetonitrile (or Methanol).

-

Gradient:

3. Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Ionization (Positive Mode).[1][2][4]

-

Precursor Ion: m/z 271.2 [M+H]

.[1][2] -

Product Ions (Quantification/Qualification):

Diagram 2: Analytical Workflow

Caption: Step-by-step analytical workflow for the extraction and quantification of 17

Part 4: Biological Activity & Toxicology[1][2][6][8][9][10]

While 17

-

Endocrine Disruption: In fish models (e.g., Fathead Minnow), 17

-Trenbolone has been shown to reduce fecundity and alter hormone levels at concentrations as low as 10–30 ng/L.[1][2] -

Half-Life:

-

Regulatory Status: It is a controlled substance in sports doping (WADA prohibited list) and a monitored environmental contaminant in agricultural runoff zones.[1][2]

References

-

Kolodziej, E. P., et al. (2015).[1][2][5] Rates and product identification for trenbolone acetate metabolite biotransformation under aerobic conditions. Environmental Toxicology and Chemistry. Retrieved from [Link]

-

Parker, J. A., et al. (2012).[1][2][6] Analysis of trenbolone acetate metabolites and melengestrol in environmental matrices using gas chromatography-tandem mass spectrometry. Talanta. Retrieved from [Link]

-

Ankley, G. T., et al. (2018).[1][2][6] A Critical Review of the Environmental Occurrence and Potential Effects in Aquatic Vertebrates of the Potent Androgen Receptor Agonist 17

-Trenbolone. Environmental Toxicology and Chemistry. Retrieved from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. 17Alpha-Trenbolone-d3 | TRC-T718993-0.5MG | LGC Standards [lgcstandards.com]

- 3. "The environmental fate of anabolic steroid trenbolone acetate" by Bushra Khan [docs.lib.purdue.edu]

- 4. Liquid chromatography-tandem mass spectrometry analysis of 17α-trenbolone, 17β-trenbolone and trendione in airborne particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. researchgate.net [researchgate.net]

17alpha-Trenbolone mechanism of action

Technical Guide: 17 -Trenbolone Mechanism of Action & Environmental Pharmacodynamics[1]

Executive Summary

17

This guide details the molecular mechanism of action (MOA) of 17

Part 1: Molecular Characterization & Pharmacodynamics[1]

Stereochemical Influence on Receptor Binding

The biological activity of trenbolone is dictated by the orientation of the hydroxyl group at the C17 position.

-

17

-Trenbolone: The hydroxyl group is in the -

17

-Trenbolone: The hydroxyl group is in the

Despite this reduced affinity, 17

Genomic Signaling Pathway

The primary MOA involves the classical genomic signaling pathway.

-

Ligand Binding: 17

-TBOH diffuses across the cell membrane and binds to cytosolic AR, displacing Heat Shock Protein 90 (Hsp90).[1] -

Dimerization: The AR-ligand complex homodimerizes and is phosphorylated.[1]

-

Translocation: The complex translocates into the nucleus.

-

DNA Binding: The complex binds to Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Transcription: Recruitment of RNA Polymerase II initiates transcription of androgen-dependent genes (e.g., PSA in humans, spiggin in sticklebacks).[1]

Figure 1: Genomic signaling cascade initiated by 17

Part 2: The "Reactivation" Mechanism (Environmental Fate)

For researchers in environmental toxicology, the "mechanism" of 17

While 17

Key Transformation Pathway:

-

Oxidation: 17

-TBOH -

Epimerization: Trendione

17 -

Photohydration: 17

-TBOH + UV

Figure 2: Biotransformation and photolytic reversion cycle demonstrating the potential for regeneration of androgenic potency.[1]

Part 3: Experimental Protocols

In Vitro Assay: MDA-kb2 Transcriptional Activation

The MDA-kb2 cell line (ATCC® CRL-2713™) is the gold standard for screening androgenic activity without the need for transient transfection.[1] These cells stably express the MMTV-luciferase reporter gene, driven by an androgen-responsive promoter.[1]

Protocol Validity: This system is self-validating via the use of Dihydrotestosterone (DHT) as a positive control.[1]

Step-by-Step Workflow:

-

Cell Maintenance:

-

Maintain MDA-kb2 cells in L-15 Leibovitz medium supplemented with 10% FBS at 37°C in a CO2-free incubator (L-15 is buffered by phosphates/amino acids, not bicarbonate).

-

-

Seeding (Day 0):

-

Dosing (Day 1):

-

Incubation:

-

Incubate for 24 hours at 37°C (air).

-

-

Lysis & Detection (Day 2):

Data Analysis:

Calculate Fold Induction =

Part 4: Quantitative Data Summary

The following table synthesizes comparative potency data derived from mammalian (hAR) and piscine (fAR) models.

| Compound | Relative Binding Affinity (hAR)* | Relative Binding Affinity (fAR)** | In Vivo Potency (Fish Fecundity) |

| 17 | 100% (Reference) | High | High (LOEC < 0.05 µg/L) |

| 17 | ~2 - 5% | Moderate | Moderate (LOEC ~ 0.03 µg/L)*** |

| Testosterone | ~30% | Low | Low |

| Estradiol | < 0.1% | No Binding | N/A (Estrogenic) |

*hAR: Human Androgen Receptor (relative to 17

References

-

Wilson, V. S., et al. (2002). MDA-kb2, a novel cell line that stably expresses an androgen- and glucocorticoid-responsive reporter for the detection of hormone receptor agonists and antagonists.[1] Toxicological Sciences.[1] Link

-

Ankley, G. T., et al. (2003). Effects of the androgenic growth promoter 17-beta-trenbolone on fecundity and reproductive endocrinology of the fathead minnow.[1] Environmental Toxicology and Chemistry.[1] Link

-

Jensen, K. M., et al. (2006). 17alpha-trenbolone: a potent androgen in the fathead minnow.[1] Environmental Toxicology and Chemistry.[1] Link[1]

-

OECD. (2012). Test No. 229: Fish Short Term Reproduction Assay.[1][3][4][5] OECD Guidelines for the Testing of Chemicals.[4][6] Link

-

Qu, S., et al. (2013). Identification and Environmental Implications of Photo-Transformation Products of Trenbolone Acetate Metabolites.[1][7] Environmental Science & Technology.[1] Link[1]

Sources

- 1. Trenbolone acetate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ect.de [ect.de]

- 4. ect.de [ect.de]

- 5. tandfonline.com [tandfonline.com]

- 6. Summary of reference chemicals evaluated by the fish short‐term reproduction assay, OECD TG229, using Japanese Medaka, Oryzias latipes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and environmental implications of photo-transformation products of trenbolone acetate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 17alpha-Trenbolone

Biological Activity of 17 -Trenbolone: A Technical Guide to the "Zombie" Steroid

Executive Summary

17

However, modern environmental toxicology and endocrine research have overturned this view. 17

Part 1: Molecular Characterization & Stereochemistry

The Isomeric Shift

Trenbolone Acetate (TBA) is administered to cattle as a growth promoter.[1][2] Upon administration, it hydrolyzes rapidly.[3] The metabolic fate is species-dependent, a critical variable for toxicological modeling.

-

Cattle (Bovine): The primary excretion product is 17

-Trenbolone (via 17 -

Rats/Humans: The primary metabolite remains the highly potent 17

-Trenbolone .

Structural Stability

The difference lies in the orientation of the hydroxyl group at Carbon-17.

-

17

-TBOH: Hydroxyl group is above the ring plane (equatorial). High receptor fit.[4] -

17

-TBOH: Hydroxyl group is below the ring plane (axial). Steric hindrance reduces receptor pocket stability.

Visualization: Metabolic Divergence

The following diagram illustrates the species-specific metabolic pathways of Trenbolone Acetate.

Figure 1: Species-dependent metabolic pathway showing the conversion of TBA to its isomers. In cattle, the pathway heavily favors the 17

Part 2: Receptor Binding & Mechanism of Action

Comparative Binding Affinity

While 17

Table 1: Relative Binding Affinity (RBA) to Human Androgen Receptor (rhAR)

| Compound | RBA (vs. DHT = 100%) | Biological Classification |

| Dihydrotestosterone (DHT) | 100% | Endogenous Reference |

| 17 | ~109% | Super-Potent Agonist |

| 17 | < 5% | Weak Agonist |

| Trendione | < 5% | Weak Agonist |

Data Source: Comparative binding assays using recombinant human AR [1].

The "Potency Paradox" in Aquatic Systems

Despite low in vitro binding affinity (RBA <5%), 17

-

Mechanism: In zebrafish (Danio rerio), 17

-TBOH binds to fish-specific ARs (which may have different ligand sensitivities than human ARs) and significantly reduces plasma vitellogenin levels. -

Outcome: Irreversible masculinization of female fish occurs at concentrations as low as 10–30 ng/L [2]. This suggests that "weak" binding affinity is compensated by high bioavailability and resistance to hepatic clearance in aquatic species.

Part 3: Environmental Fate – The "Zombie" Cycle

The most critical technical aspect of 17

Photohydration and Regeneration

-

Daylight (Photolysis): Upon exposure to sunlight, 17

-TBOH undergoes photohydration. The conjugated triene system (C9-C10-C11) absorbs UV energy, reacting with water to form hydrated photoproducts. These products are structurally distinct and androgenically inactive. -

Darkness (Thermal Reversion): In the absence of light (e.g., sediment, night cycles), these photoproducts undergo a thermal dehydration reaction. They eject the water molecule and reform the parent 17

-Trenbolone molecule .

This diurnal cycle extends the effective half-life of the compound significantly beyond standard predictions.

Visualization: The Photochemical Regeneration Cycle

Figure 2: The "Zombie" Cycle. 17

Part 4: Analytical Methodology (LC-MS/MS)

Detecting 17

Protocol: Solid Phase Extraction & LC-MS/MS

-

Target Limit of Detection (LOD): ~0.5 – 2.0 ng/g (ppb).

-

Instrumentation: Triple Quadrupole Mass Spectrometer (LC-MS/MS).[6]

Step-by-Step Workflow

-

Sample Preparation:

-

Homogenize 10g of sample (tissue/soil).

-

Extraction: Add 50 mL Acetonitrile (ACN) saturated with n-hexane. Vortex and centrifuge (3000 rpm, 5 min).

-

Why: The n-hexane removes non-polar lipids which interfere with ionization, while ACN extracts the steroid.

-

-

Solid Phase Extraction (SPE):

-

Cartridge: C18 or Polymeric Reversed Phase (e.g., Oasis HLB).

-

Conditioning: 3 mL Methanol followed by 3 mL Water.

-

Loading: Load the ACN extract (diluted to <10% organic solvent content to ensure retention).

-

Wash: 5% Methanol in Water (removes polar interferences).

-

Elution: 100% Methanol or ACN.

-

-

LC-MS/MS Parameters:

-

MRM Transitions (Quantification):

-

Precursor Ion: m/z 271.2

-

Product Ions: m/z 199.1 (Quantifier), m/z 253.1 (Qualifier).

-

Visualization: Analytical Workflow

Figure 3: Optimized LC-MS/MS workflow for the detection of Trenbolone residues [4].

References

-

Bauer, E.R., et al. (2000). "Characterisation of the affinity of different anabolics and synthetic hormones to the human androgen receptor, human sex hormone binding globulin and to the bovine progestin receptor."[8] APMIS. Link

-

Morthorst, J.E., et al. (2010). "Trenbolone causes irreversible masculinization of zebrafish at environmentally relevant concentrations."[9] Aquatic Toxicology. Link

-

Qu, S., et al. (2013). "Product-to-parent reversion of trenbolone: unrecognized risks for endocrine disruption." Science. Link

-

Parker, J.A., et al. (2012).[10] "Liquid chromatography-tandem mass spectrometry analysis of 17α-trenbolone, 17β-trenbolone and trendione in airborne particulate matter." Journal of Chromatography A. Link

Sources

- 1. "The environmental fate of anabolic steroid trenbolone acetate" by Bushra Khan [docs.lib.purdue.edu]

- 2. Degradation of synthetic androgens 17alpha- and 17beta-trenbolone and trendione in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. Effects of the androgenic growth promoter 17-beta-trenbolone on fecundity and reproductive endocrinology of the fathead minnow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in the biotransformation of a 17 beta-hydroxylated steroid, trenbolone acetate, in rat and cow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. Liquid chromatography-tandem mass spectrometry analysis of 17α-trenbolone, 17β-trenbolone and trendione in airborne particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterisation of the affinity of different anabolics and synthetic hormones to the human androgen receptor, human sex hormone binding globulin and to the bovine progestin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trenbolone causes irreversible masculinization of zebrafish at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Metabolic Fate of Trenbolone in Bovine Species: An In-depth Technical Guide

Introduction

Trenbolone Acetate (TBA) is a potent synthetic anabolic steroid extensively utilized in the beef industry to enhance growth promotion and feed efficiency in cattle.[1][2] Administered as a subcutaneous implant, TBA undergoes rapid and complex metabolic transformations within the bovine system, leading to a variety of metabolites that are distributed throughout the animal's tissues and subsequently excreted.[3][4] Understanding the metabolic fate of trenbolone is of paramount importance for researchers, scientists, and drug development professionals for several key reasons. It is crucial for assessing the safety of meat products for human consumption, for developing sensitive and accurate analytical methods for residue monitoring, and for understanding the potential environmental impact of its metabolites. This guide provides a comprehensive technical overview of 17alpha-Trenbolone metabolism in bovine species, delving into the core metabolic pathways, the enzymatic machinery involved, tissue distribution of key metabolites, and state-of-the-art analytical methodologies for their detection.

Core Metabolic Pathways of Trenbolone Acetate in Bovine Species

The metabolism of Trenbolone Acetate in cattle is a multi-step process primarily occurring in the liver. The journey from the administered pro-drug to its ultimate excretion products involves hydrolysis, oxidation, reduction, and conjugation reactions.

Phase I Metabolism: The Initial Transformation

Upon release from the implant, Trenbolone Acetate is rapidly hydrolyzed by esterases to its biologically active form, 17beta-Trenbolone .[5] This initial step is critical as it liberates the active androgenic compound. 17beta-Trenbolone then undergoes a pivotal oxidation reaction at the 17-hydroxyl group, catalyzed by 17beta-hydroxysteroid dehydrogenase (17β-HSD) , to form Trendione .[3][6] This intermediate is then subject to reduction, which is the key step leading to the formation of the major metabolite, 17alpha-Trenbolone . This reduction is catalyzed by a reductase enzyme, likely a member of the carbonyl reductase or 17-ketosteroid reductase family.[3] The epimerization from the potent 17beta form to the less androgenically active 17alpha form is a significant detoxification pathway in bovine species.[1][7]

Phase II Metabolism: Conjugation and Excretion

To facilitate their elimination from the body, 17alpha-Trenbolone and, to a lesser extent, 17beta-Trenbolone, undergo Phase II conjugation reactions. These reactions, primarily occurring in the liver, involve the attachment of polar molecules, rendering the metabolites more water-soluble and readily excretable. The two main conjugation pathways are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process involves the addition of a glucuronic acid moiety to the hydroxyl group of the trenbolone metabolites.[8][9] The UGT2B family of enzymes is known to be heavily involved in steroid glucuronidation.[10][11]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the trenbolone metabolites.[12][13] SULT2A1 is a key enzyme in the sulfation of steroids.[14]

The resulting glucuronide and sulfate conjugates are then primarily excreted via the bile into the feces, with a smaller proportion eliminated in the urine.[15]

Tissue Distribution of Trenbolone Metabolites

The distribution of trenbolone metabolites is not uniform throughout the bovine tissues. The relative concentrations of 17alpha-Trenbolone and 17beta-Trenbolone vary significantly between different edible tissues, a critical consideration for residue analysis and food safety.

| Tissue | Predominant Metabolite | Mean Concentration (ng/g) | Reference |

| Liver | 17alpha-Trenbolone | 4.3 ± 2.3 | [16] |

| Muscle | 17beta-Trenbolone | < 0.4 | [16] |

| Kidney | 17alpha-Trenbolone | Data not consistently available | |

| Fat | 17beta-Trenbolone | Data not consistently available |

Note: Concentrations can vary depending on the implantation strategy and withdrawal period.

The higher concentration of the less potent 17alpha-Trenbolone in the liver highlights the organ's primary role in metabolizing and detoxifying the parent compound.[16] In contrast, the more androgenically active 17beta-Trenbolone is found at lower levels in muscle tissue.[16]

Analytical Methodology: A Self-Validating Protocol for Residue Analysis

The accurate quantification of trenbolone and its metabolites in bovine tissues is essential for regulatory monitoring and ensuring food safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity, selectivity, and ability to provide structural confirmation.[15][17][18]

Experimental Workflow for LC-MS/MS Analysis

Detailed Step-by-Step Methodology

This protocol provides a robust framework for the analysis of 17alpha-Trenbolone and 17beta-Trenbolone in bovine muscle tissue. The inclusion of internal standards and strict quality control measures ensures the self-validating nature of the methodology.

1. Sample Preparation:

-

Homogenization: Accurately weigh 5 g of bovine muscle tissue and homogenize with 20 mL of a suitable buffer (e.g., sodium acetate buffer, pH 5.2).

-

Enzymatic Hydrolysis: To the homogenate, add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia to deconjugate the Phase II metabolites.[15] Incubate at 37°C for 12-16 hours. The rationale for this step is to liberate the parent metabolites from their conjugated forms, allowing for their extraction and analysis.

-

Internal Standard Spiking: Spike the sample with a known concentration of isotopically labeled internal standards (e.g., d3-17alpha-Trenbolone, d3-17beta-Trenbolone) to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Liquid-Liquid Extraction (LLE): Add 20 mL of a mixture of diethyl ether and hexane (e.g., 80:20 v/v) and vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 10 minutes. This step partitions the lipophilic trenbolone metabolites into the organic phase.

-

Evaporation and Reconstitution: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating the trenbolone isomers.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The acidic mobile phase promotes protonation of the analytes for positive ion electrospray ionization.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard for quantification and confirmation. This highly selective detection method minimizes interferences from the complex biological matrix.

-

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 17alpha-Trenbolone | 271.2 | 253.2 | 199.1 |

| 17beta-Trenbolone | 271.2 | 253.2 | 199.1 |

| d3-17alpha-Trenbolone | 274.2 | 256.2 | 202.1 |

| d3-17beta-Trenbolone | 274.2 | 256.2 | 202.1 |

3. Data Analysis and Quality Control:

-

Quantification: Construct a calibration curve using standards of known concentrations spiked into a blank matrix. The concentration of the analytes in the samples is determined by comparing their peak area ratios to the internal standards against the calibration curve.

-

Confirmation: The presence of the analytes is confirmed by the co-elution of the analyte and its internal standard at the expected retention time and by ensuring that the ratio of the two monitored MRM transitions falls within a specified tolerance (e.g., ±20%) of that observed for a pure standard.

Toxicological Significance of Trenbolone Metabolites

The androgenic activity of trenbolone metabolites is a key aspect of their toxicological profile. 17beta-Trenbolone is a potent agonist of the androgen receptor, exhibiting androgenic activity comparable to or even greater than testosterone in some assays.[1][5] In contrast, 17alpha-Trenbolone displays significantly weaker androgenic activity.[6] The metabolic conversion to the alpha-epimer is therefore a crucial detoxification step in cattle.

Extensive genotoxicity studies have been conducted on both 17alpha- and 17beta-trenbolone. The consensus from these studies is that both metabolites are devoid of genotoxic activity.[19] However, the potent endocrine-disrupting potential of 17beta-trenbolone warrants careful consideration, particularly in the context of environmental contamination from cattle excreta.[7][20]

Conclusion

The metabolism of 17alpha-Trenbolone in bovine species is a well-defined process involving a series of enzymatic reactions that ultimately lead to the formation and excretion of less active, more water-soluble metabolites. A thorough understanding of these metabolic pathways is fundamental for ensuring the safety of beef products and for developing robust analytical methods for residue monitoring. The provided LC-MS/MS protocol offers a reliable and self-validating approach for the quantification of trenbolone residues in bovine tissues. As the field of analytical chemistry continues to advance, so too will our ability to detect and understand the complete metabolic profile of xenobiotics like trenbolone in food-producing animals, further safeguarding public health.

References

-

Ankley, G. T., et al. (2003). In vitro and in vivo effects of 17β-trenbolone: a feedlot effluent contaminant. Toxicological Sciences, 70(2), 202-211. [Link]

-

Blackwell, B. R., et al. (2014). Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers. Environmental toxicology and chemistry, 33(12), 2850-2857. [Link]

-

Durhan, E. J., et al. (2006). Identification of metabolites of trenbolone acetate in androgenic runoff from a beef feedlot. Environmental health perspectives, 114(Suppl 1), 65-68. [Link]

-

Wilson, V. S., et al. (2002). In vitro and in vivo effects of 17beta-trenbolone: a feedlot effluent contaminant. Toxicological sciences, 70(2), 202-211. [Link]

-

Wikipedia contributors. (2024, January 26). Trenbolone acetate. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

-

Rich, K. J., & Juberg, D. R. (1995). The genotoxicity of trenbolone, a synthetic steroid. Mutation Research/Genetic Toxicology, 346(3), 165-175. [Link]

-

Henricks, D. M., et al. (1999). Distribution of trenbolone residues in liver and various muscle groups of heifers that received multiple implants at the recommended site of application. Journal of agricultural and food chemistry, 47(7), 2841-2845. [Link]

-

Jedziniak, P., et al. (2015). Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum. Journal of veterinary research, 59(4), 509-514. [Link]

-

Khan, B., et al. (2008). Degradation of synthetic androgens 17alpha- and 17beta-trenbolone and trendione in agricultural soils. Journal of agricultural and food chemistry, 56(10), 3654-3661. [Link]

-

Pottier, J., et al. (1981). Differences in the biotransformation of a 17 beta-hydroxylated steroid, trenbolone acetate, in rat and cow. Xenobiotica, 11(7), 489-500. [Link]

-

Ricci, G., et al. (2003). Determination of trenbolone and its metabolite in bovine fluids by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 794(2), 291-299. [Link]

-

Schiffer, B., et al. (2001). The fate of trenbolone acetate and melengestrol acetate after application as growth promoters in cattle: environmental studies. Environmental health perspectives, 109(11), 1145-1151. [Link]

-

Van Vyncht, G., et al. (2000). Determination of trenbolone and zeranol in bovine muscle and liver by liquid chromatography-electrospray mass spectrometry. Analytica chimica acta, 420(1), 55-63. [Link]

-

Wikipedia contributors. (2024, January 26). Nandrolone. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

-

Ohno, S., & Nakajin, S. (2009). Expression of UGT1A and UGT2B mRNA in human normal tissues and various cell lines. Drug metabolism and disposition, 37(1), 32-40. [Link]

-

Hampl, R., et al. (2022). Steroid Conjugates and Their Physiological Role. Physiological research, 71(Suppl 2), S225-S237. [Link]

-

Poelarends, G. J., et al. (2018). A new type of sulfation reaction: C-sulfonation for α,β-unsaturated carbonyl groups by a novel sulfotransferase SULT7A1. The Journal of biological chemistry, 293(30), 11696-11705. [Link]

-

Wu, B., & Hu, M. (2012). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. The AAPS journal, 14(4), 746-757. [Link]

-

Falany, C. N., & Macrina, N. (2009). Selective Role of Sulfotransferase 2A1 (SULT2A1) in the N-Sulfoconjugation of Quinolone Drugs in Humans. Drug Metabolism and Disposition, 37(5), 1079-1087. [Link]

-

Wüst, B., et al. (2018). SULFATION PATHWAYS: Expression of SULT2A1, SULT2B1 and HSD3B1 in the porcine testis and epididymis in. Journal of Molecular Endocrinology, 61(2), 113-124. [Link]

-

Thevis, M., et al. (2019). Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis. Frontiers in chemistry, 7, 503. [Link]

-

Sten, T., et al. (2009). UDP-glucuronosyltransferases (UGTs) 2B7 and UGT2B17 display converse specificity in testosterone and epitestosterone glucuronidation, whereas UGT2A1 conjugates both androgens similarly. Drug metabolism and disposition, 37(2), 417-423. [Link]

-

Catalyst University. (2020, January 5). Sulfation of Steroids by Sulfotransferases [DHEA & Estrone]. YouTube. [Link]

-

Lévesque, E., et al. (2001). Isolation and characterization of the UGT2B28 cDNA encoding a novel human steroid conjugating UDP-glucuronosyltransferase. Biochemistry, 40(13), 3869-3881. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of metabolites of trenbolone acetate in androgenic runoff from a beef feedlot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of synthetic androgens 17alpha- and 17beta-trenbolone and trendione in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo effects of 17beta-trenbolone: a feedlot effluent contaminant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Identification of Metabolites of Trenbolone Acetate in Androgenic Runoff from a Beef Feedlot - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of UGT1A and UGT2B mRNA in human normal tissues and various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UDP-glucuronosyltransferases (UGTs) 2B7 and UGT2B17 display converse specificity in testosterone and epitestosterone glucuronidation, whereas UGT2A1 conjugates both androgens similarly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and characterization of the UGT2B28 cDNA encoding a novel human steroid conjugating UDP-glucuronosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biomed.cas.cz [biomed.cas.cz]

- 14. jme.bioscientifica.com [jme.bioscientifica.com]

- 15. researchgate.net [researchgate.net]

- 16. Distribution of trenbolone residues in liver and various muscle groups of heifers that received multiple implants at the recommended site of application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Environmental Odyssey of a Potent Androgen: A Technical Guide to the Fate and Persistence of 17α-Trenbolone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the environmental fate and persistence of 17α-trenbolone, a potent synthetic androgen. Moving beyond a simplistic overview, this document, intended for a specialist audience, delves into the intricate mechanisms governing its transformation, mobility, and ultimate longevity in the environment. As Senior Application Scientists, we recognize the imperative for a nuanced understanding of the environmental behavior of such compounds, underpinned by robust scientific evidence and field-proven insights. This guide is structured to provide not just data, but a causal understanding of the experimental observations that inform our knowledge of 17α-trenbolone's environmental journey.

Introduction: The Significance of 17α-Trenbolone in an Environmental Context

Trenbolone acetate (TBA) is a widely used synthetic anabolic steroid in the global beef industry to enhance growth and feed efficiency. Following administration, TBA is rapidly hydrolyzed to its active metabolite, 17β-trenbolone. However, the primary metabolite excreted by cattle is the stereoisomer 17α-trenbolone, which is less biologically active than its beta counterpart but serves as a key indicator of environmental contamination.[1][2] The continuous introduction of 17α-trenbolone into the environment via animal waste raises significant ecotoxicological concerns, particularly for aquatic ecosystems where it can act as a potent endocrine disruptor, impacting the reproductive health of fish and other wildlife at ng/L concentrations.[3][4] Understanding the environmental fate and persistence of 17α-trenbolone is therefore critical for accurate risk assessment and the development of effective mitigation strategies.

Entry into the Environment: From the Feedlot to the Watershed

The primary pathway for the introduction of 17α-trenbolone into the environment is through the land application of manure from treated cattle as fertilizer.[5] Runoff from agricultural fields and concentrated animal feeding operations (CAFOs) can then transport this contaminant into adjacent aquatic systems.[1] While direct discharge from feedlots is a point source of contamination, non-point source pollution from manured fields represents a more diffuse and challenging to manage entry route.

Transformation and Degradation: A Complex Interplay of Biotic and Abiotic Processes

The environmental persistence of 17α-trenbolone is dictated by a complex interplay of biotic and abiotic degradation processes. These processes vary significantly depending on the environmental compartment (soil, water, manure) and prevailing conditions.

Biotic Degradation: The Microbial Contribution

In soil and water, microbial activity is a primary driver of 17α-trenbolone transformation. The principal biotic degradation pathway involves the oxidation of the 17α-hydroxyl group to form the ketone metabolite, trendione.[2][5][6] This transformation is a critical step in the overall degradation cascade.

Under aerobic conditions in soil, the degradation of 17α-trenbolone to trendione can be relatively rapid, with half-lives on the order of a few hours to 0.5 days under optimal temperature and moisture conditions.[6] However, the persistence of its metabolite, trendione, is generally longer, with half-lives of 1 to 4 days.[6] It is important to note that a small fraction of trendione can be microbially converted back to the more biologically potent 17β-trenbolone, highlighting a potential for reactivation in the environment.[6]

The rate of microbial degradation is significantly influenced by environmental factors. Lower temperatures and reduced water availability (more negative soil matric potential) have been shown to decrease degradation rates, leading to increased persistence.[2] In anaerobic environments, such as in stored liquid manure, the degradation of 17α-trenbolone is considerably slower, with reported half-lives extending to over 260 days.[7]

Abiotic Degradation: The Role of Light

Photodegradation is another significant abiotic process influencing the fate of 17α-trenbolone, particularly in sunlit surface waters. Trenbolone has been observed to degrade relatively quickly in the presence of sunlight. However, a fascinating and concerning phenomenon has been documented: the regeneration of trenbolone from its photoproducts in the dark.[8] This "vampire effect" suggests that assessments of its persistence based solely on daytime degradation rates may be misleading, as the compound can reappear in the water column after sunset, prolonging its potential for biological effects.[8]

The following diagram illustrates the primary degradation pathways of 17α-trenbolone in the environment.

Caption: Primary degradation pathways of 17α-Trenbolone.

Environmental Persistence: Half-life and Influencing Factors

The persistence of 17α-trenbolone, often expressed as its half-life (t½), varies dramatically across different environmental matrices and conditions. The following table summarizes reported half-life values from various studies.

| Environmental Matrix | Condition | 17α-Trenbolone Half-life (t½) | Trendione Half-life (t½) | Reference(s) |

| Aerobic Soil | Optimal moisture & 22°C | Hours to 0.5 days | 1 to 4 days | [6] |

| Aerobic Soil | 5°C | 2-3 days | ~10 days | [2] |

| Aerobic Aquatic Systems | 20°C | ~2.2 days | ~1.3 days | [5][9] |

| Liquid Cattle Manure | Anaerobic | >260 days | - | [7] |

| Cattle Excreta (Urine/Feces) | Aerobic | 5.1 - 9.5 days | - | [1] |

These values underscore the critical role of environmental conditions in determining the persistence of 17α-trenbolone and its metabolites. The significantly longer half-life under anaerobic conditions highlights the potential for manure storage facilities to act as reservoirs of this contaminant.

Mobility and Transport: Sorption to Soil and Sediment

The mobility of 17α-trenbolone in the environment is largely governed by its sorption to soil and sediment particles. Sorption processes influence its bioavailability for microbial degradation and its potential for transport to aquatic systems. The primary factor controlling the sorption of trenbolone and its metabolites is the organic carbon content of the soil.[10]

The sorption of these compounds is typically described by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility. Studies have shown that trendione exhibits stronger sorption to soil than both 17α- and 17β-trenbolone.[10][11][12]

Table of Sorption Coefficients:

| Compound | Log Koc (L/kg) | Reference(s) |

| 17α-Trenbolone | 2.77 ± 0.12 | [10] |

| 17β-Trenbolone | 3.08 ± 0.1 | [10] |

| Trendione | 3.38 ± 0.19 | [10] |

The stereochemistry of the trenbolone isomers also influences their sorption, with 17β-trenbolone consistently showing about a two-fold greater sorption than 17α-trenbolone.[10] This difference is attributed to the potential for hydrogen bonding interactions in addition to hydrophobic partitioning.[10]

The following diagram illustrates the experimental workflow for determining soil sorption coefficients.

Caption: Experimental workflow for determining soil sorption coefficients.

Methodologies for Environmental Analysis: A Practical Guide

Accurate quantification of 17α-trenbolone and its metabolites in complex environmental matrices is essential for fate and transport studies. The following provides a detailed, step-by-step methodology for the analysis of these compounds in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive technique.

Step-by-Step Protocol for LC-MS/MS Analysis of Trenbolone Metabolites in Water

Objective: To quantify 17α-trenbolone, 17β-trenbolone, and trendione in surface water samples.

1. Sample Collection and Preservation:

- Collect water samples in amber glass bottles to prevent photodegradation.

- Immediately place samples on ice and transport to the laboratory.

- If not analyzed immediately, store at 4°C for no longer than 48 hours. For longer-term storage, freeze at -20°C.

2. Sample Preparation (Solid-Phase Extraction - SPE):

- Rationale: To concentrate the analytes and remove interfering matrix components.

- Filter the water sample (e.g., 500 mL) through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.

- Add an internal standard (e.g., deuterated 17β-trenbolone-d3) to the filtered sample to correct for matrix effects and variations in recovery.

- Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

- Load the water sample onto the conditioned SPE cartridge at a slow, steady flow rate.

- Wash the cartridge with deionized water to remove salts and polar interferences.

- Dry the cartridge under a stream of nitrogen.

- Elute the analytes from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a small, known volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Chromatographic Separation:

- Column: A reverse-phase C18 column is typically used.

- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

- Flow Rate: Typically in the range of 0.2-0.5 mL/min.

- Injection Volume: 5-20 µL.

- Mass Spectrometric Detection:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

- MRM Transitions (Example):

- 17α-Trenbolone: Precursor ion (m/z) -> Product ion(s) (m/z)

- 17β-Trenbolone: Precursor ion (m/z) -> Product ion(s) (m/z)

- Trendione: Precursor ion (m/z) -> Product ion(s) (m/z)

- 17β-Trenbolone-d3 (Internal Standard): Precursor ion (m/z) -> Product ion(s) (m/z)

4. Quantification and Quality Control:

- Calibration: Prepare a series of calibration standards of known concentrations in the mobile phase.

- Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analytes in the samples from this curve.

- Quality Control:

- Method Blank: An analyte-free sample carried through the entire analytical procedure to check for contamination.

- Spiked Sample: A sample fortified with a known amount of the analytes to assess method accuracy and recovery.

- Duplicate Sample: A second aliquot of a sample analyzed to assess method precision.

- Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically to ensure instrument stability.

This self-validating system, incorporating an internal standard and rigorous quality control measures, ensures the generation of reliable and defensible data.

Conclusion and Future Perspectives

The environmental fate of 17α-trenbolone is a multifaceted issue demanding a comprehensive understanding of its degradation, persistence, and mobility. While significant progress has been made in elucidating its primary transformation pathways and the influence of key environmental factors, several knowledge gaps remain. The phenomenon of photodegradation followed by dark regeneration highlights the potential for underestimation of its environmental persistence and warrants further investigation. Additionally, the formation of other, yet unidentified, metabolites and their potential biological activity requires continued research.

For researchers and drug development professionals, a thorough understanding of the environmental behavior of potent pharmaceutical compounds like trenbolone is not merely an academic exercise but a critical component of responsible product stewardship. By employing robust analytical methodologies and well-designed environmental fate studies, the scientific community can continue to refine our understanding of these contaminants and inform the development of strategies to minimize their ecological impact.

References

-

Cole, E. A., McBride, S. A., Kimbrough, K. C., Lee, J., Marchand, E. A., Cwiertny, D. M., & Kolodziej, E. P. (2015). Rates and product identification for trenbolone acetate metabolite biotransformation under aerobic conditions. Environmental Toxicology and Chemistry, 34(5), 993-1001. [Link]

-

Blackwell, B. R., LaBrecque, T. S., & Smith, P. N. (2014). Transformation kinetics of trenbolone acetate metabolites and estrogens in urine and feces of implanted steers. Science of The Total Environment, 485–486, 55-61. [Link]

-

Qu, S., Kolodziej, E. P., & Cwiertny, D. M. (2013). Reversible transformation of the steroid hormone trenbolone by sunlight. Science, 342(6156), 347-350. [Link]

-

Wu, C., Weng, S., & Zhang, S. (2017). Sorption and desorption of 17α-trenbolone and trendione on five soils. Environmental Toxicology and Chemistry, 36(3), 613-620. [Link]

-

Ankley, G. T., Johnson, R. D., Toth, G., & Isaacs, J. A. (2018). A critical review of the environmental occurrence and potential effects in aquatic vertebrates of the potent androgen receptor agonist 17β-trenbolone. Environmental Toxicology and Chemistry, 37(8), 2064-2078. [Link]

-

Khan, B., Lee, L. S., & Schwab, A. P. (2009). Degradation of synthetic androgens 17alpha- and 17beta-trenbolone and trendione in agricultural soils. Journal of Agricultural and Food Chemistry, 57(10), 4215-4221. [Link]

-

Schiffer, B., Daxenberger, A., Meyer, K., & Meyer, H. H. (2001). The fate of trenbolone acetate and melengestrol acetate after application as growth promoters in cattle: environmental studies. Environmental Health Perspectives, 109(11), 1145-1151. [Link]

-

Durhan, E. J., Lambright, C. S., Makynen, E. A., Lazorchak, J., Hartig, P. C., Wilson, V. S., ... & Ankley, G. T. (2006). Identification of metabolites of trenbolone acetate in androgenic runoff from a beef feedlot. Environmental Health Perspectives, 114(Suppl 1), 65-68. [Link]

-

Khan, B., Lee, L. S., & Schwab, A. P. (2008). Degradation of synthetic androgens 17alpha- and 17beta-trenbolone and trendione in agricultural soils. Environmental Science & Technology, 42(10), 3576-3581. [Link]

-

Matson, C. W., Hotchkiss, A. K., & Ankley, G. T. (2011). Analysis of trenbolone acetate metabolites and melengestrol in environmental matrices using gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(22), 2085-2092. [Link]

-

Orlando, E. F., Kolok, A. S., Binzcik, G. A., Gates, J. L., Horton, M. K., Lambright, C. S., ... & Guillette Jr, L. J. (2004). Endocrine-disrupting effects of cattle feedlot effluent on an aquatic sentinel species, the fathead minnow. Environmental Health Perspectives, 112(3), 353-358. [Link]

-

Wu, C., Weng, S., & Zhang, S. (2017). Sorption and desorption of 17α-trenbolone and trendione on five soils. SETAC Press. [Link]

-

Mashtare, M. L., Lee, L. S., & Nies, L. F. (2009). Soil temperature and moisture effects on the persistence of synthetic androgen 17alpha-trenbolone, 17beta-trenbolone and trendione. Chemosphere, 77(10), 1329-1335. [Link]

-

Durhan, E. J., Lambright, C. S., Makynen, E. A., Lazorchak, J., Hartig, P. C., Wilson, V. S., ... & Ankley, G. T. (2006). Identification of metabolites of trenbolone acetate in androgenic runoff from a beef feedlot. PubMed. [Link]

-

Pottier, J., Cousty, C., Heitzman, R. J., & Reynolds, I. P. (1981). Differences in the biotransformation of a 17 beta-hydroxylated steroid, trenbolone acetate, in rat and cow. Xenobiotica, 11(7), 489-500. [Link]

-

Khan, B., & Lee, L. S. (2009). Stereoselective sorption by agricultural soils and liquid-liquid partitioning of trenbolone (17alpha and 17beta) and trendione. Environmental Science & Technology, 43(23), 8844-8850. [Link]

-

Cole, E. A., Kimbrough, K. C., Cwiertny, D. M., & Kolodziej, E. P. (2015). Rates and product identification for trenbolone acetate metabolite biotransformation under aerobic conditions. Environmental Toxicology and Chemistry, 34(5), 993-1001. [Link]

-

Khan, B., & Lee, L. S. (2009). Stereoselective sorption by agricultural soils and liquid-liquid partitioning of trenbolone (17alpha and 17beta) and trendione. PubMed. [Link]

-

Cole, E. A., Kimbrough, K. C., Cwiertny, D. M., & Kolodziej, E. P. (2015). Rates and product identification for trenbolone acetate metabolite biotransformation under aerobic conditions. PubMed. [Link]

Sources

- 1. Transformation kinetics of trenbolone acetate metabolites and estrogens in urine and feces of implanted steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soil temperature and moisture effects on the persistence of synthetic androgen 17alpha-trenbolone, 17beta-trenbolone and trendione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. faculty.washington.edu [faculty.washington.edu]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of synthetic androgens 17alpha- and 17beta-trenbolone and trendione in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rates and product identification for trenbolone acetate metabolite biotransformation under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective sorption by agricultural soils and liquid-liquid partitioning of trenbolone (17alpha and 17beta) and trendione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sorption and desorption of 17α-trenbolone and trendione on five soils - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and historical context of 17alpha-Trenbolone

The Epimeric Hazard: A Technical Guide to 17 -Trenbolone[1]

Executive Summary

17

Part 1: Historical Genesis & Chemical Ontology[1]

The Roussel-UCLAF Era (1963–1980s)

The history of 17

-

Clinical to Veterinary Shift: Originally explored for human therapeutic use (e.g., muscle wasting), the compound found its true market in veterinary medicine.[1][3] By the early 1970s, it was introduced as Finajet/Finaject (injectable) and later as Finaplix (subcutaneous pellets).[1]

-

The Metabolite Discovery: As regulatory bodies (FDA, EU commissions) demanded residue studies, it became evident that bovine metabolism did not simply excrete the parent drug.[1] In heifers, the primary excreted residue was not the potent 17

-form, but its epimer, 17

Part 2: Biosynthesis and Metabolic Pathways[1]

The Mechanism of Epimerization

The formation of 17

-

Hydrolysis: Upon release from the implant, blood esterases rapidly hydrolyze Trenbolone Acetate into the active 17

-Trenbolone .[1] -

Oxidation: In the bovine liver, 17

-hydroxysteroid dehydrogenase (17 -

Reduction (Epimerization): Crucially, bovine liver expresses high levels of 17

-hydroxysteroid dehydrogenase (17

This stereochemical inversion renders the molecule significantly less potent (a detoxification step for the animal) and facilitates glucuronidation for excretion.[1]

Figure 1: The metabolic pathway in cattle converts the potent 17

Part 3: Pharmacodynamics & Toxicology[1]

Comparative Potency

Researchers must understand that "lower potency" does not equal "safe."[1] While 17

Table 1: Comparative Pharmacodynamics of Trenbolone Isomers

| Parameter | 17 | 17 | Reference Standard (DHT) |

| Primary Role | Anabolic Growth Promoter | Excreted Waste Product | Endogenous Androgen |

| AR Binding Affinity (RBA) | ~109% | ~2–5% | 100% |

| Half-Life (Soil/Manure) | ~260 days (Liquid Manure) | ~260 days (Liquid Manure) | Variable |

| Aquatic Toxicity | High (ng/L range) | Moderate (Affects fish sex ratios) | N/A |

Note: RBA values are approximate relative to Dihydrotestosterone (DHT).[1]

The "Zombie Steroid" Phenomenon (Product-to-Parent Reversion)

A critical discovery in 2013 by Qu et al. challenged the standard degradation models.[1] 17

-

Photohydration: In daylight, 17

-Trenbolone absorbs UV light and reacts with water to form hydrated photoproducts.[1] These are structurally distinct and often undetectable by standard targeted assays.[1] -

Thermal/Acid Reversion: In the absence of light (nighttime) or in slightly acidic conditions, these "stable" photoproducts undergo dehydration and revert back to 17

-Trenbolone .[1]

This diurnal cycling means that environmental concentrations can oscillate, and the persistence of the steroid is vastly underestimated by standard half-life tests.[1]

Figure 2: The "Zombie" cycle where 17

Part 4: Analytical Detection Protocols

LC-MS/MS Quantification Workflow

Due to the low concentrations (ng/L) in environmental matrices, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Protocol Causality:

-

Internal Standards: Deuterated standards (e.g., Trenbolone-d3) are mandatory to correct for matrix suppression common in manure or wastewater samples.

-

Solid Phase Extraction (SPE): Used to concentrate the sample and remove salts/proteins that would foul the MS source.[1]

Standard Operating Procedure (SOP) Summary:

-

Sample Prep: Filter water (0.7

m glass fiber) to remove particulates.[1] Acidify to pH 3 to stabilize metabolites. -

Spiking: Add Trenbolone-d3 internal standard.

-

SPE Loading: Condition C18 or HLB cartridges with Methanol/Water. Load sample at 5-10 mL/min.

-

Wash/Elute: Wash with 5% Methanol (removes polar interferences).[1] Elute with 100% Methanol.[1]

-

Reconstitution: Evaporate solvent under Nitrogen; reconstitute in mobile phase (50:50 MeOH:H2O).

-

LC-MS/MS: Inject into C18 column.[1][8] Use Electrospray Ionization (ESI) in Positive Mode.[1][8] Monitor transitions (e.g., m/z 271

199/227).

Figure 3: Step-by-step workflow for isolating and quantifying 17

References

-

Roussel-UCLAF. (1963).[1] Synthesis of Trenbolone Acetate. French Patent 3548.[1]

-

Schiffer, B., et al. (2001).[1] "Degradation of the growth promoter trenbolone acetate in agricultural soil." Chemosphere.[1]

-

Wilson, N. K., et al. (2002).[1] "Production and excretion of 17alpha-trenbolone in cattle." Journal of Animal Science.

-

Ankley, G. T., et al. (2003).[1] "Effects of the androgenic growth promoter 17-beta-trenbolone on fecundity and reproductive endocrinology of the fathead minnow."[1] Environmental Toxicology and Chemistry.

-

Qu, S., et al. (2013).[1] "Product-to-Parent Reversion of Trenbolone: Unrecognized Risks for Endocrine Disruption."[7] Science. [1]

-

Parker, J. A., et al. (2012).[1] "Analysis of Trenbolone Acetate Metabolites in Water." Analytical Chemistry. [1]

Sources

- 1. Trenbolone acetate - Wikipedia [en.wikipedia.org]

- 2. Transformation kinetics of trenbolone acetate metabolites and estrogens in urine and feces of implanted steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The History of Trenbolone – From Cattle Yards to Bodybuilding Legend | Anabolic Steroid Forums [anabolicsteroidforums.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Metabolites of Trenbolone Acetate in Androgenic Runoff from a Beef Feedlot - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Product-to-Parent Reversion of Trenbolone: Unrecognized Risks for Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-tandem mass spectrometry analysis of 17α-trenbolone, 17β-trenbolone and trendione in airborne particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological profile of 17alpha-Trenbolone

Technical Guide: Toxicological Profile & Environmental Fate of 17 -Trenbolone

Executive Summary: The "Safe" Metabolite Myth

Historically, 17

Its danger lies in three specific vectors:

-

Environmental Load: It constitutes ~95% of the total trenbolone mass excreted by cattle, creating a high-volume exposure route.

-

Reversion Kinetics: Under specific environmental conditions (pH shifts, dark cycles), 17

-TB can structurally revert to the highly potent 17 -

Chronic Aquatic Toxicity: Despite lower affinity, it acts as a potent AR agonist in fish models, causing irreversible masculinization and population collapse at low nanogram-per-liter (ng/L) concentrations.

Chemical Identity & Metabolic Origins

Trenbolone Acetate (TBA) is administered to cattle as a growth promoter.[1][2][3] Upon administration, it undergoes rapid hydrolysis and subsequent epimerization. Understanding this pathway is essential for accurate toxicological sourcing.

The Epimerization Mechanism

In the bovine liver and gut, the bioactive 17

Figure 1: Metabolic pathway of Trenbolone Acetate showing the conversion to the primary excreted metabolite, 17

Pharmacodynamics & Molecular Toxicology

Androgen Receptor (AR) Interaction

While 17

Comparative Potency Table

| Compound | Relative AR Binding Affinity (%) | In Vivo Potency (Fish) | Primary Excretion Route |

| 17 | 100% (High Affinity) | High (Masculinization < 10 ng/L) | Minor (<5%) |

| 17 | ~2-5% | Moderate (Masculinization ~10-30 ng/L) | Major (>90%) |

| Testosterone | ~40-50% (vs 17 | Moderate | Endogenous |

Mechanism of Action

17

-

Ligand Binding: Enters the cell and binds to the ligand-binding domain (LBD) of the cytosolic Androgen Receptor.

-

Translocation: The AR-Ligand complex dimerizes and translocates to the nucleus.

-

Gene Modulation: Binds to Androgen Response Elements (AREs), upregulating male-specific genes (e.g., dmrt1) and suppressing female-specific pathways (e.g., cyp19a1a / Aromatase).

Environmental Toxicology (Eco-Tox)

The primary risk of 17

Key Toxicity Endpoints (Zebrafish & Medaka Models)

Research utilizing the OECD 229 framework has established the following adverse outcome pathways:

-

Vitellogenin (VTG) Suppression: In female fish, 17

-TB exposure significantly reduces plasma VTG (egg yolk precursor protein), leading to reduced egg quality and quantity. -

Irreversible Masculinization: Exposure during the critical window of sexual differentiation (0–60 days post-hatch) causes genotypic females to develop phenotypic male characteristics.

-

Indicator: Development of nuptial tubercles (breeding bumps) on female snouts.

-

Consequence: Skewed sex ratios (100% male populations at >30 ng/L), leading to local extinction events.

-

-

Fecundity Collapse: Significant reduction in cumulative egg production observed at concentrations as low as 11 ng/L (EC50).

The Reversion Hazard: A Hidden Kinetic Risk

A critical, often overlooked aspect of 17

The Photohydration-Reversion Cycle:

-

Daylight: 17

-TB undergoes phototransformation in neutral pH water, forming hydrated products (5-OH-TBOH and 12-OH-TBOH).[4] These are often assumed to be degradation products. -

Darkness/Acidification: These "metabolites" are metastable.[5] In the absence of light or under slight pH shifts, they dehydrate and revert back to the parent 17

-TB structure. -

Isomerization: A fraction of the degradation products can re-arrange into the highly potent 17

-TB isomer (approx 1.5% conversion rate), effectively synthesizing a high-potency drug from low-potency waste in the environment.

Figure 2: The environmental "zombie" effect where degradation products revert to parent compounds or isomerize to more toxic forms.

Experimental Protocols

Analytical Detection: LC-MS/MS Quantification

To accurately assess toxicity, precise measurement at ng/L levels is required. Immunological methods (ELISA) often cross-react; therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard.

Protocol Workflow:

-

Sample Prep: Filter water samples (0.45 µm glass fiber).

-

Solid Phase Extraction (SPE):

-

Reconstitution: Evaporate eluate under Nitrogen; reconstitute in 50:50 MeOH:Water.

-

LC-MS/MS Parameters:

Biological Assay: OECD 229 (Fish Short Term Reproduction Assay)

This assay validates the endocrine-disrupting potential of the compound.[8][9]

Figure 3: Workflow for OECD Guideline 229 to assess androgenic activity in fish models.

Step-by-Step Procedure:

-

Selection: Use sexually mature Fathead Minnow (Pimephales promelas) or Zebrafish (Danio rerio).

-

Grouping: 2 Males and 4 Females per replicate tank.

-

Dosing: Flow-through system maintaining stable 17

-TB concentrations (e.g., 10, 30, 100 ng/L). -

Daily Monitoring: Count eggs produced daily.

-

Termination: At Day 21, anesthetize fish.

-

Collect blood plasma for VTG analysis.[8]

-

Preserve gonads in Bouin’s fixative for histology.

-

Microscopically count nuptial tubercles.

-

References

-

Wilson, V. S., et al. (2002). In vitro and in vivo effects of 17beta-trenbolone: a feedlot effluent contaminant. Toxicological Sciences. Link

-

Jensen, K. M., et al. (2006). Effects of the feedlot contaminant 17alpha-trenbolone on reproductive endocrinology of the fathead minnow. Environmental Science & Technology.[10] Link

-

Qu, S., et al. (2013). Product-to-parent reversion of trenbolone: unrecognized risks for endocrine disruption.[10] Science. Link

-

OECD. (2012). Test No. 229: Fish Short Term Reproduction Assay.[8][11] OECD Guidelines for the Testing of Chemicals.[8][11] Link

-

Ankley, G. T., et al. (2003). Effects of the androgenic growth promoter 17-beta-trenbolone on fecundity and reproductive endocrinology of the fathead minnow. Environmental Toxicology and Chemistry. Link

-

Parker, J. A., et al. (2012). Analysis of trenbolone acetate metabolites and melengestrol in environmental matrices using gas chromatography-tandem mass spectrometry.[10] Talanta.[10] Link

Sources

- 1. Liquid chromatography-tandem mass spectrometry analysis of 17α-trenbolone, 17β-trenbolone and trendione in airborne particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trenbolone causes irreversible masculinization of zebrafish at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Product-to-Parent Reversion of Trenbolone: Unrecognized Risks for Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Reversible Photohydration of Trenbolone Acetate Metabolites: Mechanist" by J. Baltrusaitis, E.V. Patterson et al. [digitalcommons.tacoma.uw.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. phenomenex.com [phenomenex.com]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. ect.de [ect.de]

- 9. researchgate.net [researchgate.net]

- 10. faculty.washington.edu [faculty.washington.edu]

- 11. ect.de [ect.de]

Regulatory status of 17alpha-Trenbolone in veterinary medicine

An In-depth Technical Guide on the Regulatory Status of 17alpha-Trenbolone in Veterinary Medicine

Executive Summary

This guide provides a comprehensive technical overview of the regulatory status of 17alpha-trenbolone, a primary metabolite of the synthetic anabolic steroid trenbolone acetate (TBA), used in veterinary medicine. TBA is administered to beef cattle to enhance growth and feed efficiency. Upon administration, it is rapidly metabolized into two main active stereoisomers: 17alpha-trenbolone (α-TBOH) and 17beta-trenbolone (β-TBOH). The regulatory framework for TBA and its metabolites is predicated on rigorous human food safety assessments, focusing on the levels of these residues in edible tissues.

Globally, the regulatory approach is divergent. In jurisdictions like the United States, TBA is approved for use in cattle under specific conditions, with established tolerance levels for its residues.[1] Conversely, the European Union has prohibited the use of hormonal growth promoters in meat production altogether.[2] International bodies, such as the Codex Alimentarius Commission, have established Maximum Residue Limits (MRLs) for trenbolone metabolites in cattle tissues to facilitate international trade and ensure consumer safety.[3] This document details the metabolic fate of TBA, the scientific basis for the established safety thresholds, including the Acceptable Daily Intake (ADI), and the advanced analytical methodologies employed for regulatory monitoring of its key metabolite, 17alpha-trenbolone.

The Genesis of 17alpha-Trenbolone: Metabolism of a Potent Anabolic Agent

The presence of 17alpha-trenbolone in veterinary contexts is exclusively as a metabolite of its parent compound, trenbolone acetate (TBA). Understanding this metabolic cascade is fundamental to comprehending its regulatory control.

The Parent Compound: Trenbolone Acetate (TBA)

Trenbolone acetate is a synthetic androgen and anabolic steroid developed to promote muscle growth and improve feed efficiency in livestock, particularly beef cattle.[4] It is administered via a slow-release subcutaneous implant, typically in the ear, which is discarded at slaughter to minimize residue at the injection site.[5] Its potent anabolic activity, greater than that of testosterone, makes it highly effective for increasing lean muscle mass.[2]

The Metabolic Pathway: From Ester to Active Metabolites

Once administered, TBA undergoes a rapid and critical two-step metabolic conversion.

-

Hydrolysis: The ester bond in trenbolone acetate is quickly cleaved by endogenous esterase enzymes within the animal's circulatory system. This hydrolysis removes the acetate group, yielding the parent active hormone, trenbolone (TBOH).[6]

-

Epimerization: The resulting trenbolone molecule exists in two primary stereoisomeric forms, which are interconverted through a process of epimerization at the 17th carbon. This results in the formation of 17alpha-trenbolone (the major metabolite in liver) and 17beta-trenbolone (the major metabolite in muscle).[6] The 17-alpha epimer is generally considered a detoxification product, exhibiting lower biological potency compared to the 17-beta form.[7]

Caption: Metabolic conversion of Trenbolone Acetate to its primary metabolites.

Pharmacokinetics and Residue Profile

The regulatory control of 17alpha-trenbolone is directly informed by its pharmacokinetic properties and the resulting distribution of residues in edible tissues.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following subcutaneous implantation, TBA is slowly absorbed into the systemic circulation, where it is rapidly hydrolyzed to TBOH.[6] The active metabolites, α-TBOH and β-TBOH, are then distributed throughout the body. The liver is the primary site of metabolism, where significant conversion to the 17-alpha epimer occurs, along with conjugation to form glucuronides and sulfates, which facilitates excretion.[6] The primary routes of elimination are through bile (feces) and urine.[6]

Tissue-Specific Residue Distribution

Crucially for regulatory purposes, the ratio of α-TBOH to β-TBOH varies significantly between different edible tissues.

-

Liver: The liver contains the highest concentration of total trenbolone residues. The predominant metabolite found in the liver is 17alpha-trenbolone .[6][8] This is why α-TBOH is designated as the marker residue for liver tissue in regulatory monitoring programs.[9]

-

Muscle: In muscle tissue, the biologically more potent 17beta-trenbolone is the primary metabolite.[6][8] Consequently, β-TBOH serves as the marker residue for muscle.

-

Fat and Kidney: Residues are also present in fat and kidney, with concentrations generally lower than in the liver.[5]

| Tissue | Primary Marker Residue | Typical Relative Abundance | Regulatory Significance |

| Liver | 17alpha-Trenbolone (α-TBOH) | Highest total residue concentration | Key tissue for monitoring compliance with MRLs.[9] |

| Muscle | 17beta-Trenbolone (β-TBOH) | Lower total residue concentration | Represents direct consumer exposure from meat cuts.[9] |

Global Regulatory Framework: A Divided Landscape

The regulation of 17alpha-trenbolone is intrinsically linked to the approval of its parent compound, TBA. The global stance on the use of hormonal growth promoters is not uniform.

United States (Food and Drug Administration - FDA)

In the U.S., trenbolone acetate is an FDA-approved veterinary drug for use in beef cattle to promote growth.[1][2] The approval is subject to strict conditions of use, outlined in the Code of Federal Regulations (CFR).

-

Approved Use: For use in steers and heifers fed in confinement for slaughter.[10][11]

-

Restrictions: Not approved for use in dairy cows, veal calves, or animals intended for breeding.[10][12]

-

Tolerance Levels: The FDA has established safe concentrations for total residues of trenbolone in edible tissues, which are 80 ppb in muscle, 240 ppb in liver, and 480 ppb in kidney and fat.[11]

European Union (European Medicines Agency - EMA)

The European Union has adopted a more precautionary approach, instituting a ban on the use of hormonal substances for growth promotion in farm animals since 1988.[2] This ban includes trenbolone acetate. Consequently, there are no established MRLs in the EU for TBA metabolites for growth promotion purposes, and the presence of such residues in meat is considered a violation of EU regulations. This differing stance has been a point of contention in international trade.[13]

Codex Alimentarius (FAO/WHO)

The Codex Alimentarius Commission, established by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), sets international food standards. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is responsible for evaluating the safety of veterinary drug residues.

-

Acceptable Daily Intake (ADI): JECFA has established an ADI of 0-0.02 µg per kg of body weight for trenbolone acetate.[9][14] This is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

-

Maximum Residue Limits (MRLs): Based on the ADI and residue data, Codex has set the following MRLs for trenbolone residues in cattle tissues:[3]

-

Muscle: 2 µg/kg (ppb), measured as 17beta-trenbolone.

-

Liver: 10 µg/kg (ppb), measured as 17alpha-trenbolone.

-

| Regulatory Body | Stance on TBA for Growth Promotion | Muscle MRL (as β-TBOH) | Liver MRL (as α-TBOH) |

| U.S. FDA | Approved with restrictions | 80 µg/kg (total residues)[11] | 240 µg/kg (total residues)[11] |

| European Union | Banned | Not Applicable | Not Applicable |

| Codex Alimentarius | Standard-setting | 2 µg/kg[3] | 10 µg/kg[3] |

Toxicological Evaluation and Human Food Safety

The establishment of an ADI and MRLs for trenbolone metabolites is the result of extensive toxicological evaluation. The primary concern is the potential for hormonal effects in consumers.

Establishing the Acceptable Daily Intake (ADI)

The ADI is the cornerstone of the human food safety assessment. For a hormonally active compound like trenbolone, the ADI is derived from long-term toxicology studies in laboratory animals and, where available, studies in the target species.[9]

No-Hormonal-Effect-Level (NHOEL)